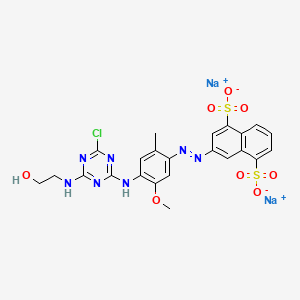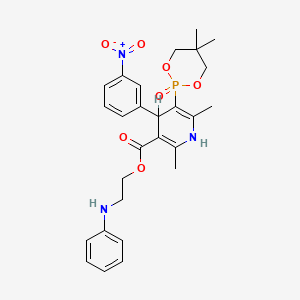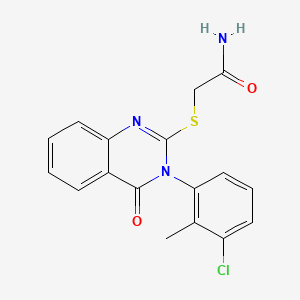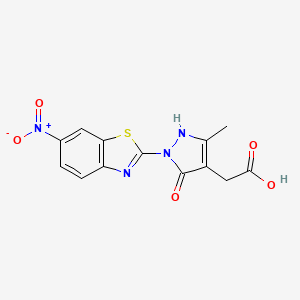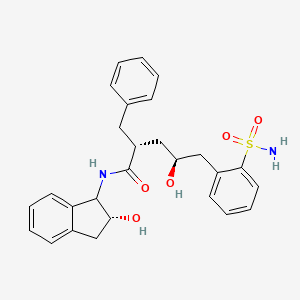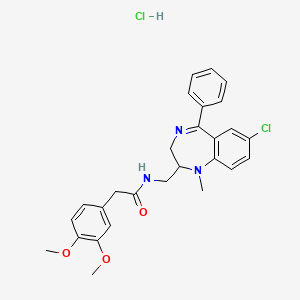
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 5-tia-1-azabiciclo(4.2.0)oct-2-eno-2-carboxílico, 7-(((1-(3-clorofenil)ciclopentil)carbonil)amino)-3-metil-8-oxo-, sal monosódica, (6R-trans)- es un compuesto orgánico complejo conocido por sus importantes aplicaciones en química medicinal. Este compuesto es miembro de la clase de antibióticos β-lactámicos, que se utilizan ampliamente para tratar infecciones bacterianas al inhibir la síntesis de la pared celular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 5-tia-1-azabiciclo(4.2.0)oct-2-eno-2-carboxílico, 7-(((1-(3-clorofenil)ciclopentil)carbonil)amino)-3-metil-8-oxo-, sal monosódica, (6R-trans)- implica múltiples pasos, comenzando con la preparación del anillo β-lactámico. Los pasos clave incluyen:
Formación del anillo β-lactámico: Esto se logra típicamente mediante una reacción de ciclización que involucra una amina y un derivado de ácido carboxílico en condiciones ácidas o básicas.
Introducción de los grupos tia y aza: Estos grupos se incorporan a través de reacciones de sustitución nucleofílica.
Unión de los grupos 3-clorofenil y ciclopentil: Estos grupos se introducen mediante reacciones de acilación utilizando cloruros de ácido apropiados.
Pasos finales: El producto final se obtiene neutralizando el compuesto con hidróxido de sodio para formar la sal monosódica.
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:
Reactores por lotes o de flujo continuo: Estos se utilizan para controlar con precisión las condiciones de reacción.
Pasos de purificación: Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final.
Control de calidad: Se utilizan métodos analíticos como HPLC y RMN para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 5-tia-1-azabiciclo(4.2.0)oct-2-eno-2-carboxílico, 7-(((1-(3-clorofenil)ciclopentil)carbonil)amino)-3-metil-8-oxo-, sal monosódica, (6R-trans)- experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo β-lactámico o en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en disolventes polares.
Productos principales
Oxidación: Derivados oxidados con funcionalidades de oxígeno adicionales.
Reducción: Derivados reducidos con funcionalidades hidrogenadas.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los existentes.
Aplicaciones Científicas De Investigación
Ácido 5-tia-1-azabiciclo(4.2.0)oct-2-eno-2-carboxílico, 7-(((1-(3-clorofenil)ciclopentil)carbonil)amino)-3-metil-8-oxo-, sal monosódica, (6R-trans)- tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química β-lactámica y los mecanismos de reacción.
Biología: Se emplea en estudios de la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.
Medicina: Se investiga su potencial como antibiótico de amplio espectro.
Industria: Se utiliza en el desarrollo de nuevos antibióticos y como patrón de referencia en el control de calidad.
Mecanismo De Acción
El compuesto ejerce sus efectos al inhibir la síntesis de la pared celular bacteriana. Se dirige a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, evitando la unión cruzada de las cadenas de peptidoglicano, que es esencial para la integridad de la pared celular. Esto lleva a la lisis celular y la muerte de las bacterias.
Comparación Con Compuestos Similares
Compuestos similares
Penicilina: Otro antibiótico β-lactámico con un mecanismo de acción similar.
Cefalosporina: Un antibiótico β-lactámico con un espectro de actividad más amplio.
Carbapenem: Un antibiótico β-lactámico conocido por su resistencia a las enzimas β-lactamasas.
Singularidad
Ácido 5-tia-1-azabiciclo(4.2.0)oct-2-eno-2-carboxílico, 7-(((1-(3-clorofenil)ciclopentil)carbonil)amino)-3-metil-8-oxo-, sal monosódica, (6R-trans)- es único debido a sus características estructurales específicas, que confieren una estabilidad mejorada y resistencia a las enzimas β-lactamasas en comparación con otros antibióticos β-lactámicos.
Propiedades
Número CAS |
143407-72-1 |
|---|---|
Fórmula molecular |
C20H20ClN2NaO4S |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S.Na/c1-11-10-28-17-14(16(24)23(17)15(11)18(25)26)22-19(27)20(7-2-3-8-20)12-5-4-6-13(21)9-12;/h4-6,9,14,17H,2-3,7-8,10H2,1H3,(H,22,27)(H,25,26);/q;+1/p-1/t14-,17-;/m1./s1 |
Clave InChI |
KXEBLVMQMCRTGP-SATBOSKTSA-M |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



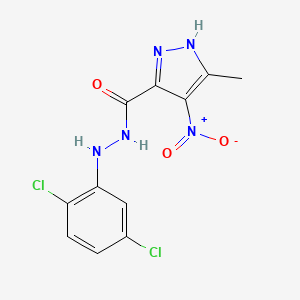
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
